Cas no 897617-22-0 (2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide)

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide structure
897617-22-0 structure
Product name:2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide
CAS No:897617-22-0
MF:C20H21N3O4
MW:367.398444890976
CID:6590037
PubChem ID:16799384

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide
    • AKOS024626322
    • 897617-22-0
    • 2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
    • 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
    • 2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
    • F2073-0378
    • Benzeneacetamide, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxy-
    • Inchi: 1S/C20H21N3O4/c1-12-7-8-23-17(9-12)21-13(2)19(20(23)25)22-18(24)11-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24)
    • InChI Key: MBJYWLUSBOGAHU-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2C(=O)N3C=CC(C)=CC3=NC=2C)=O)=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 367.15320616g/mol
  • Monoisotopic Mass: 367.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 80.2Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 10.69±0.20(Predicted)

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2073-0378-2mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2073-0378-10mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2073-0378-4mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2073-0378-20mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2073-0378-5μmol
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2073-0378-1mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2073-0378-2μmol
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2073-0378-15mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2073-0378-20μmol
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2073-0378-5mg
2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
897617-22-0 90%+
5mg
$69.0 2023-05-16

Additional information on 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide

Comprehensive Overview of 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS No. 897617-22-0)

The compound 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS No. 897617-22-0) is a structurally unique molecule with significant potential in pharmaceutical and biochemical research. Its intricate chemical architecture, featuring a pyrido[1,2-a]pyrimidin-4-one core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge, has garnered attention for its possible applications in drug discovery and development. Researchers are particularly interested in its bioactivity profile, which may include modulation of enzymatic pathways or receptor interactions.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. This compound’s multi-functional scaffold aligns with current trends in fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies. Its dimethoxyphenyl moiety, commonly found in natural products like polyphenols, suggests potential antioxidant or anti-inflammatory properties—a hot topic in neurodegenerative disease and oncology research.

From a synthetic chemistry perspective, the pyrido[1,2-a]pyrimidin-4-one system is notable for its hydrogen-bond acceptor/donor sites, which could facilitate interactions with biological targets such as kinases or GPCRs. Computational studies using molecular docking tools have speculated on its binding affinities, though empirical validation remains ongoing. The compound’s logP and polar surface area values, inferred from its structure, indicate moderate lipophilicity—a desirable trait for blood-brain barrier penetration in CNS drug candidates.

Analytical characterization of CAS No. 897617-22-0 typically involves HPLC purity assays, mass spectrometry, and NMR spectroscopy. Stability studies under varying pH and temperature conditions are critical, given the acetamide linkage’s susceptibility to hydrolysis. These data are vital for preclinical development, where compound integrity directly impacts pharmacokinetic outcomes. Notably, the 2,8-dimethyl substitution on the pyrimidine ring may enhance metabolic stability by sterically hindering cytochrome P450 oxidation.

The rise of AI-driven drug discovery platforms has further spotlighted such compounds. Machine learning models trained on chemical descriptor datasets can predict the bioactivity of 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide, accelerating hit-to-lead optimization. Searches for "pyrido[1,2-a]pyrimidine derivatives" or "dimethoxyphenyl acetamide applications" reflect growing academic and industrial interest, particularly in oncology and immunology.

Environmental and green chemistry considerations are also relevant. Synthetic routes to this compound may employ catalytic methods to minimize waste, aligning with sustainable chemistry principles. Researchers frequently query "eco-friendly synthesis of heterocyclic acetamides", underscoring the need for cleaner production techniques.

In conclusion, CAS No. 897617-22-0 represents a promising candidate for further investigation. Its hybrid structure bridges natural product-inspired and synthetic pharmacophores, offering diverse therapeutic possibilities. As the scientific community prioritizes multi-target drug discovery, this compound’s polypharmacology potential could position it as a valuable tool in combating complex diseases.

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